![molecular formula C13H10Cl2N4OS2 B2358162 2-((5-(3,6-dichloro-benzo[b]thiophène-2-yl)-4-méthyl-4H-1,2,4-triazol-3-yl)thio)acétamide CAS No. 638135-95-2](/img/structure/B2358162.png)

2-((5-(3,6-dichloro-benzo[b]thiophène-2-yl)-4-méthyl-4H-1,2,4-triazol-3-yl)thio)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

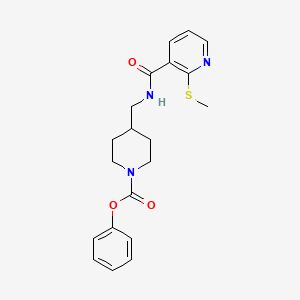

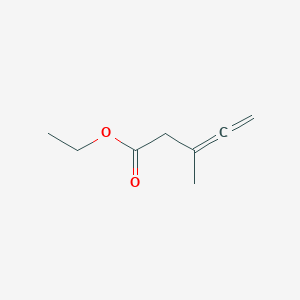

2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H10Cl2N4OS2 and its molecular weight is 373.27. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anti-inflammatoire : Les thiophènes présentent des effets anti-inflammatoires, ce qui les rend pertinents pour les affections impliquant une inflammation, telles que l’arthrite et les maladies auto-immunes.

Propriétés antipsychotiques : Certains dérivés du thiophène ont démontré une activité antipsychotique, pouvant aider au traitement des troubles de santé mentale.

Effets antiarythmiques : Les thiophènes peuvent influencer le rythme cardiaque et pourraient être explorés pour le développement de médicaments antiarythmiques.

Potentiel anxiolytique : Les composés contenant des motifs thiophène pourraient avoir des propriétés anxiolytiques, offrant un soulagement des symptômes liés à l’anxiété.

Activité antifongique et antimicrobienne : Les thiophènes se sont avérés prometteurs en tant qu’agents antifongiques et antimicrobiens, suggérant des applications dans le traitement des infections.

Propriétés antioxydantes : Leur activité antioxydante rend les thiophènes pertinents pour lutter contre le stress oxydatif et les maladies associées.

Modulation des récepteurs aux œstrogènes : Certains dérivés du thiophène interagissent avec les récepteurs aux œstrogènes, pouvant avoir un impact sur les affections liées aux hormones.

Potentiel anticancéreux : La recherche indique que certains thiophènes présentent des effets anticancéreux, ce qui en fait des candidats intéressants pour la thérapie anticancéreuse.

Médicaments disponibles dans le commerce

Il est intéressant de noter que plusieurs médicaments existants incorporent le noyau thiophène, notamment la Tipépidine, les bromures de Tiquizium, le bromure de Timepidium, le Dorzolamide, le Tioconazole, le Citizolam, le nitrate de Sertaconazole et la Bencyclidine .

En résumé, la synthèse et la caractérisation de nouveaux dérivés du thiophène continuent d’être un domaine d’intérêt pour les chimistes médicinaux. Les chercheurs explorent ces composés pour leur activité pharmacologique, visant à développer des médicaments plus efficaces dans divers domaines thérapeutiques .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withProthrombin , a protein involved in the coagulation process .

Mode of Action

It’s known that the compound’s interaction with its targets involves the formation ofheterocyclic compounds . This interaction could potentially lead to changes in the target protein’s function, affecting the biological processes it’s involved in.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of inhibitors ofMcl-1 , the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex , and D-amino acid oxidase (DAO) . These pathways play crucial roles in cell survival, immune response, and amino acid metabolism, respectively.

Result of Action

Based on its potential interaction with prothrombin, it could potentially affect the coagulation process

Propriétés

IUPAC Name |

2-[[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4OS2/c1-19-12(17-18-13(19)21-5-9(16)20)11-10(15)7-3-2-6(14)4-8(7)22-11/h2-4H,5H2,1H3,(H2,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHHFDAQYUBEJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)

![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B2358080.png)

![N-[(3-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)

![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)

![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)

![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)